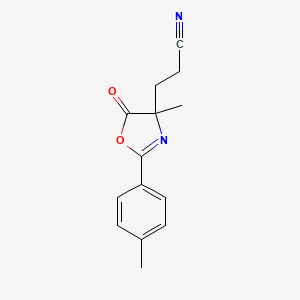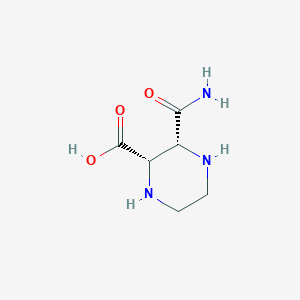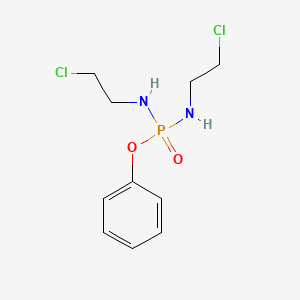
Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound with the molecular formula C10H15Cl2N2O2P It is known for its unique structure, which includes a phenyl group attached to a phosphorodiamidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several methods. One common route involves the reaction of phenylphosphorodiamidic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .
Vergleich Mit ähnlichen Verbindungen
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds such as:
Phenyl N,N’-bis(2-bromoethyl)phosphorodiamidate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
Phenyl N,N’-bis(2-iodoethyl)phosphorodiamidate: Contains iodine atoms, which can affect its chemical properties and biological activity.
Phenyl N,N’-bis(2-fluoroethyl)phosphorodiamidate:
Eigenschaften
CAS-Nummer |
70772-68-8 |
|---|---|
Molekularformel |
C10H15Cl2N2O2P |
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15) |
InChI-Schlüssel |
MXGQLWMLQRDZBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



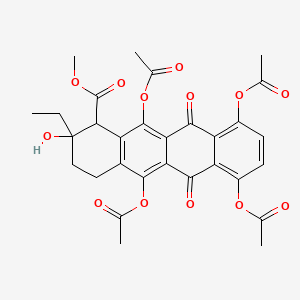
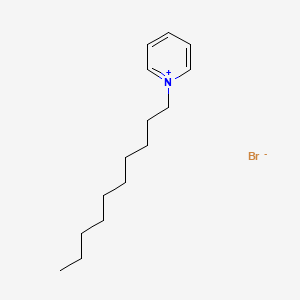
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
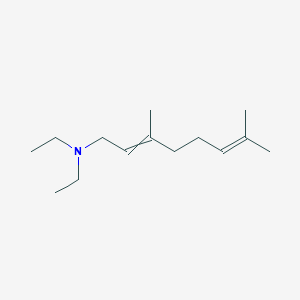
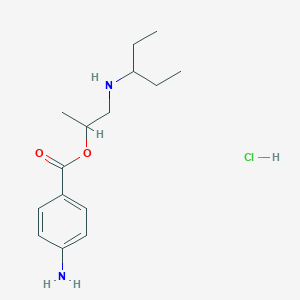
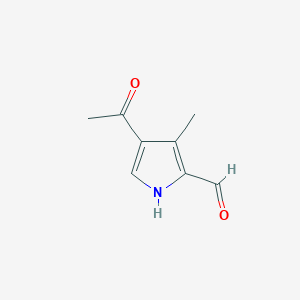
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
